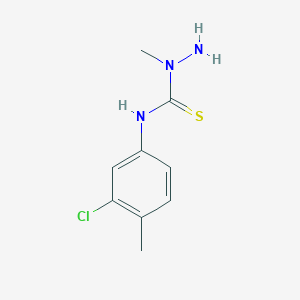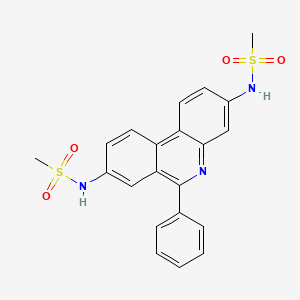
N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE
Vue d'ensemble
Description
N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a phenanthridine core substituted with methanesulfonamide groups
Méthodes De Préparation
The synthesis of N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine structure.
Substitution Reactions: Introduction of the methanesulfonamide groups at specific positions on the phenanthridine core. This is usually achieved through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Analyse Des Réactions Chimiques
N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Applications De Recherche Scientifique
N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The methanesulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenanthridine core may intercalate with DNA, disrupting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(3-METHANESULFONAMIDO-6-PHENYLPHENANTHRIDIN-8-YL)METHANESULFONAMIDE include:
N-Methyl methanesulfonamide: A simpler compound with a single methanesulfonamide group, used as a pharmaceutical intermediate.
N-(QUINOLIN-8-YL)METHANESULFONAMIDE: Another compound with a similar sulfonamide group but a different core structure, used in drug research.
This compound is unique due to its phenanthridine core and multiple methanesulfonamide groups, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)-6-phenylphenanthridin-8-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-29(25,26)23-15-8-10-17-18-11-9-16(24-30(2,27)28)13-20(18)22-21(19(17)12-15)14-6-4-3-5-7-14/h3-13,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQTCKIYFLGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NS(=O)(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


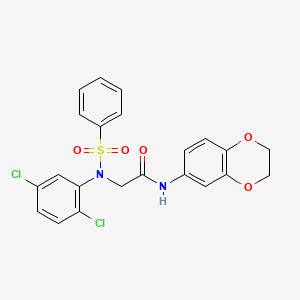
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3495973.png)
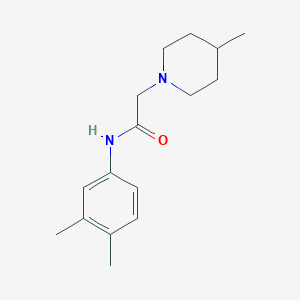


![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B3496003.png)
![2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3496010.png)
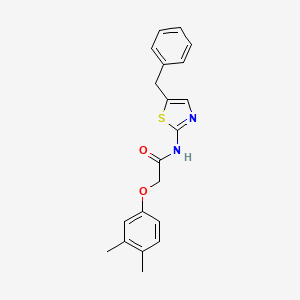
![2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B3496022.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3496025.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3496034.png)
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3496053.png)
